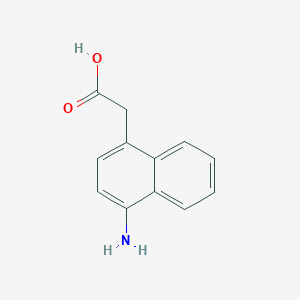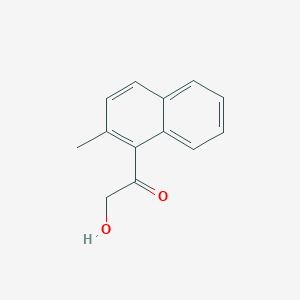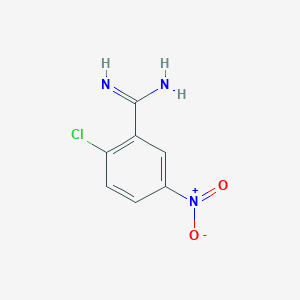
2-Chloro-5-nitrobenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-nitrobenzimidamide is an organic compound with the molecular formula C7H6ClN3O2 It is a derivative of benzimidazole, characterized by the presence of a chloro group at the second position and a nitro group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitrobenzimidamide typically involves the nitration of 2-chlorobenzimidazole followed by the introduction of an amide group. One common method starts with 2-chlorobenzimidazole, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-5-nitrobenzimidazole. This intermediate is then reacted with ammonia or an amine under suitable conditions to form this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-nitrobenzimidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the benzimidazole ring
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products
Reduction: 2-Chloro-5-aminobenzimidamide.
Substitution: Various substituted benzimidamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-5-nitrobenzimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-5-nitrobenzimidamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components. Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-nitroaniline: Similar structure but lacks the benzimidamide moiety.
2-Chloro-5-nitrobenzamide: Similar structure but with a benzamide group instead of benzimidamide.
2-Chloro-5-nitrophenol: Similar structure but with a hydroxyl group instead of the benzimidamide moiety
Uniqueness
2-Chloro-5-nitrobenzimidamide is unique due to the presence of both the chloro and nitro groups on the benzimidazole ring, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H6ClN3O2 |
|---|---|
Poids moléculaire |
199.59 g/mol |
Nom IUPAC |
2-chloro-5-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H6ClN3O2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3H,(H3,9,10) |
Clé InChI |
OZIRKNWIBVTGPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(=N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


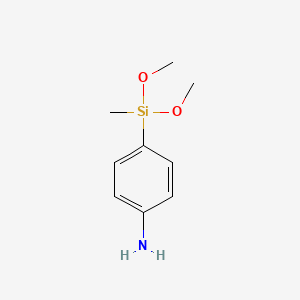
![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)
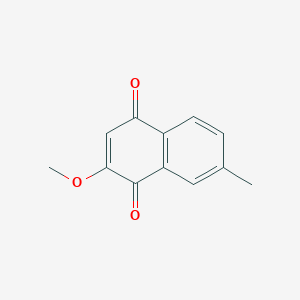
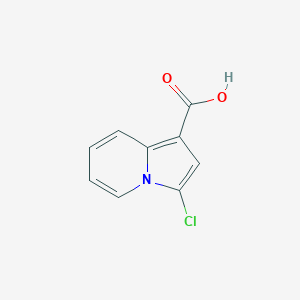

![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)

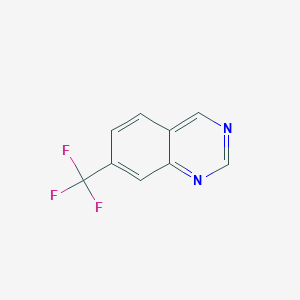
![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)
